3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid
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Overview
Description
The compound 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a derivative of benzoic acid and 2-aminopyrimidine, where the pyrimidine ring is substituted with an amino group and a methyl group. This structure is related to the compounds studied in the provided papers, which explore the interactions and synthesis of benzoic acid with various substituted 2-aminopyrimidines.
Synthesis Analysis
The synthesis of related compounds involves non-covalent interactions between substituted 2-aminopyrimidines and benzoic acid, leading to the formation of ionic or molecular complexes. The nature of these complexes depends on the substituents present on the 2-aminopyrimidine ring . Another study reports the synthesis of a crystal containing tetrameric hydrogen-bonded units with 2-aminopyrimidine and benzoic acid, which are arranged into layers . Although the exact synthesis of this compound is not detailed, these studies provide insight into potential synthetic pathways that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of related compounds shows that hydrogen bonding plays a crucial role in the formation of their crystalline structures. For instance, a crystal of 2-Amino-4,6-dimethylpyrimidine–benzoic acid features hydrogen-bonded units comprising 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds, with benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds . These findings suggest that the molecular structure of this compound would likely exhibit similar hydrogen bonding patterns.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving this compound. However, the non-covalent synthesis approach mentioned in one study indicates that the compound could engage in proton transfer reactions or form hydrogen-bonded molecular complexes depending on its substituents . This suggests that the compound could participate in various chemical reactions based on its functional groups and the environment.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly discussed in the provided papers, the structural investigations of related triorganostannyl esters of substituted aminobenzoic acids reveal that such compounds have interesting physicochemical properties. These properties are influenced by their coordination to metal centers, which affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands . It can be inferred that this compound may also exhibit unique physical and chemical properties that could be explored further in the context of its potential applications.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
One study highlighted the crystalline structure of a compound containing a tetrameric hydrogen-bonded unit comprising central pairs of 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds, with pendant benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds. These units are arranged into layers, demonstrating the compound's potential in crystalline architecture and molecular engineering (Meng et al., 2009).
Co-crystallisation and Polymorphism
Research on co-crystallisation of benzoic acid derivatives with N-containing bases, including 2-aminopyrimidine, revealed variations in stoichiometry and polymorphism based on the method of preparation. These findings could have implications for developing new crystalline materials with tailored properties (Skovsgaard & Bond, 2009).
Non-covalent Synthesis and Supramolecular Chemistry
A study reported the non-covalent synthesis of ionic and molecular complexes of substituted 2-aminopyrimidines with benzoic acid, showcasing how the nature of supramolecular architecture varied with substituents. This research underscores the utility of such compounds in the design of molecular recognition systems (Goswami et al., 2008).
Molecular Co-crystals and Secondary Group Interactions
Another study focused on the crystalline adducts of 2-aminopyrimidine with a series of mainly ortho-substituted benzoic acids, emphasizing the role of substituent groups in secondary associations and co-crystal formation. This research contributes to understanding how minor modifications can significantly impact molecular assemblies and crystal engineering (Smith et al., 1995).
Synthesis and Structural Investigation
Research into the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, including analogs derived from the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde, provided insights into their physicochemical properties and potential applications in material science and coordination chemistry (Tzimopoulos et al., 2010).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) should be referred to for comprehensive safety and handling information .
Future Directions
The future directions for the study and application of “3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential uses in medical chemistry . The design and synthesis of novel antimicrobial molecules could be particularly relevant given the increasing number of multidrug-resistant microbial pathogens .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds typically interact with various biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
Aminopyrimidines and their derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Aminopyrimidines and their derivatives are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
Aminopyrimidines and their derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
properties
IUPAC Name |
3-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-3-8(5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWOYRXOCZQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC(=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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